molecular formula C8H9BF3KO2 B12282774 Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate

Cat. No.: B12282774
M. Wt: 244.06 g/mol
InChI Key: WJCACGHHIDVRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Organotrifluoroborate Chemistry

Organotrifluoroborates emerged as pivotal reagents in modern organic synthesis following their recognition as stable alternatives to boronic acids. Initially developed to address limitations such as boronic acid sensitivity to protodeboronation and purification challenges, potassium organotrifluoroborates offered enhanced stability while retaining reactivity in Suzuki-Miyaura couplings. The foundational synthesis method involves treating boronic acids with potassium bifluoride (K[HF₂]), yielding air-stable salts. By the early 2000s, researchers like Gary Molander demonstrated their utility in cross-coupling reactions under oxidative conditions, expanding their adoption in pharmaceutical and materials science.

The evolution toward functionalized aryltrifluoroborates, such as those with ether substituents, arose from demands for modular building blocks in complex molecule synthesis. Methoxymethoxy-substituted derivatives, including this compound, represent a strategic advancement, enabling precise control over electronic and steric parameters in coupling reactions.

Structural Significance of Methoxymethoxy Substitution in Aromatic Borates

The methoxymethoxy (-OCH₂OCH₃) group at the 3-position of the phenyl ring imparts distinct structural and electronic characteristics. This substituent combines two ether linkages, enhancing electron-donating effects relative to simpler methoxy groups. The resulting electronic enrichment activates the aromatic ring toward electrophilic substitution while moderating steric bulk, as shown in the compound’s planar configuration.

Table 1: Structural and Electronic Properties of Selected Aryltrifluoroborates

Compound Substituent Molecular Weight (g/mol) Electronic Effect
Potassium [3-methoxyphenyl]trifluoroborate -OCH₃ 198.02 Moderate +M
Potassium [3-(methoxymethoxy)phenyl]trifluoroborate -OCH₂OCH₃ 244.06 Strong +M
Potassium [4-fluorophenyl]trifluoroborate -F 183.98 -I

The methoxymethoxy group’s electron-donating nature stabilizes intermediates in cross-coupling reactions, as evidenced by accelerated transmetalation steps in palladium-catalyzed processes. Additionally, its bifunctional ether structure may improve solubility in polar aprotic solvents, facilitating homogeneous reaction conditions.

Comparative Analysis with Related Potassium Aryltrifluoroborate Derivatives

This compound occupies a niche among aryltrifluoroborates, distinguished by its substituent’s electronic and steric profiles. Compared to potassium [3-methoxyphenyl]trifluoroborate, the methoxymethoxy analogue exhibits superior electron donation, which enhances oxidative stability and coupling efficiency. In contrast, electron-withdrawing substituents like fluorine (e.g., potassium [4-fluorophenyl]trifluoroborate) reduce electron density, often necessitating harsher reaction conditions.

Reactivity in Hydrolysis Reactions
A study on aryltrifluoroborate hydrolysis revealed that electron-rich derivatives, such as those with methoxy groups, hydrolyze faster than electron-deficient counterparts. For instance, para-methoxyphenyltrifluoroborate hydrolyzes within 1 hour, whereas nitro-substituted derivatives require 24 hours. This trend suggests that the methoxymethoxy group’s strong +M effect could further accelerate hydrolysis, though specific data for this compound remain unexplored.

Synthetic Versatility Unlike primary ammoniomethyltrifluoroborates, which require protective groups for stability, the methoxymethoxy-substituted derivative leverages inherent ether stability, avoiding additional protection-deprotection steps. This trait aligns it with advanced reagents like potassium (methoxymethyl)trifluoroborate, which streamline synthetic routes to heterocyclic frameworks.

Properties

Molecular Formula

C8H9BF3KO2

Molecular Weight

244.06 g/mol

IUPAC Name

potassium;trifluoro-[3-(methoxymethoxy)phenyl]boranuide

InChI

InChI=1S/C8H9BF3O2.K/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

WJCACGHHIDVRQG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)OCOC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Enantioselective Hydride Reduction

The initial step involves organocatalytic reduction of alkynyl enal 16 using a proline-derived catalyst to install the stereocenter. This reaction proceeds in tetrahydrofuran (THF) at −78°C, achieving enantiomeric excess (ee) >98%. The resulting alkynyl aldehyde 14 is stabilized as a tert-butyl ester to prevent undesired side reactions.

Haloboration and Protodeborylation

Alkynyl aldehyde 14 undergoes haloboration with 9-borabicyclo[3.3.1]nonane-iodine (9-BBN-I) to form a vinyl borane intermediate. Protodeborylation with acetic acid yields vinyl iodide 26c (72% yield). This step is critical for introducing the boron moiety while preserving stereochemical integrity.

Formation of Potassium Trifluoroborate Salt

Vinyl iodide 26c is converted to the potassium trifluoroborate salt via a one-pot sequence:

  • Lithium-halogen exchange : Treatment with n-BuLi in THF at −78°C generates a lithiated intermediate.
  • Boronation : Quenching with trimethyl borate (B(OMe)₃) forms the alkenyl boronic acid.
  • Salt formation : Exposure to aqueous potassium hydrogen difluoride (KHF₂) precipitates the final product. Despite high functional group tolerance, this method yields only 35% due to losses during borate salt purification.

Nickel-Catalyzed Cross-Coupling with Trimethylanilinium Salts

A second approach employs nickel(0)-catalyzed coupling between potassium trifluoroborate 12 and trimethylanilinium triflate 13 (Fig. 1).

Reaction Conditions

  • Catalyst system : Ni(COD)₂ (30 mol%) and N-heterocyclic carbene (NHC) ligand IMes·HCl (30 mol%).
  • Base : Potassium hydroxide (KOH) in dioxane at 80°C for 16–24 hours.
  • Solvent : Biphasic CH₂Cl₂/water mixture to enhance reagent mixing.

Mechanistic Insights

The reaction proceeds via oxidative addition of the anilinium salt to nickel(0), followed by transmetallation with the trifluoroborate. Reductive elimination forms the C–C bond, yielding the exomethylene product 27d (25% yield). The low yield is attributed to competing side reactions involving the benzyl ether moiety, which may coordinate to nickel and deactivate the catalyst.

One-Pot Synthesis via Lithium Enolate Alkylation

Alkylation Protocol

  • Enolate formation : Treatment of methyl ketone 32 with lithium diisopropylamide (LDA) in THF at 0°C generates a lithium enolate.
  • Alkylation : Reaction with 1-iodo-2-(methoxymethoxy)ethane installs the methoxymethoxy (MOM) group, producing a single diastereomer 31 in 97% yield.
  • Triflate formation : Kinetic enolization with LDA and trapping with N-phenyltriflimide affords vinyl triflate 33 (30% yield).

Boronate Salt Conversion

Vinyl triflate 33 undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) to form a boronic ester, which is subsequently treated with KHF₂ to yield the potassium trifluoroborate salt. This method is less efficient (20% yield) due to the low reactivity of 1,1-disubstituted vinyl triflates.

Protecting Group Strategies and Their Impact

The choice of protecting group significantly affects synthesis efficiency:

Protecting Group Yield (%) Key Challenges
Benzyl (Bn) 25 Catalyst poisoning by benzyl ether
MOM 0 Hydrolysis under basic conditions
TBDPS 35 Poor solubility in organic solvents

Benzyl and tert-butyldiphenylsilyl (TBDPS) groups offer moderate yields but introduce purification challenges. The MOM group, while synthetically accessible, is incompatible with strong bases like KOH.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Multi-step synthesis : 35% yield; suitable for small-scale research but limited by purification steps.
  • Nickel-catalyzed coupling : 25% yield; scalable but requires stringent anhydrous conditions.
  • One-pot alkylation : 20–30% yield; operationally simple but low efficiency.

Practical Considerations

  • Cost : Nickel catalysts and NHC ligands increase expenses, whereas multi-step synthesis uses cheaper reagents.
  • Stability : Potassium trifluoroborate salts are bench-stable, enabling long-term storage without decomposition.

Chemical Reactions Analysis

Types of Reactions

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Potassium trifluoro[3-(methoxymethoxy)phenyl]borate is characterized by its stability and reactivity, making it an effective reagent in organic synthesis. The compound forms stable boron-carbon bonds, facilitating cross-coupling reactions essential for constructing complex organic molecules. Its mechanism of action primarily involves the formation of a boronate complex with palladium catalysts, which enhances the transfer of the trifluoroborate group to organic substrates, resulting in new carbon-carbon bond formation.

Organic Synthesis

This compound is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Reaction Type Description
Suzuki-Miyaura Formation of biaryl compounds from aryl halides and boronic acids.
Stille Coupling Utilizes organostannanes with aryl halides to form carbon-carbon bonds.
Negishi Coupling Involves organozinc reagents for constructing complex organic frameworks.

Biological Applications

In biological research, this compound serves as a tool for synthesizing biologically active molecules. It plays a role in studying enzyme mechanisms and metabolic pathways, contributing to the development of new therapeutic agents.

  • Case Study: The synthesis of peptide-based drugs using this compound has shown promising results in enhancing bioactivity and selectivity against specific targets.

Pharmaceutical Development

The compound acts as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs. Its ability to facilitate complex molecule construction is invaluable in drug discovery.

  • Example: this compound has been utilized in synthesizing novel inhibitors for specific cancer pathways, demonstrating its potential in targeted therapy.

Industrial Applications

In industry, this compound is employed in producing advanced materials such as polymers and electronic components. Its moisture and air stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate exerts its effects involves the activation of the boron center, which facilitates the formation of new chemical bonds. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it forms a stable intermediate with the palladium catalyst, enabling the transfer of the phenyl group to the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between potassium trifluoro[3-(methoxymethoxy)phenyl]borate and related aryltrifluoroborates:

Compound Name Substituent Position Molecular Formula Yield (%) ¹⁹F NMR (δ) Key Applications References
This compound -OCH2OCH3 3 C8H9BF3KO2 N/A* ~-135† Suzuki-Miyaura coupling‡ [Inferred]
Potassium trifluoro(3-methoxyphenyl)borate -OCH3 3 C7H7BF3KO 51 -135.0 Cross-coupling reactions
Potassium trifluoro(4-methoxyphenyl)borate -OCH3 4 C7H7BF3KO N/A -135.1 Nucleophilic arylations
Potassium trifluoro(3-nitrophenyl)borate -NO2 3 C6H4BF3KNO2 N/A -139.6 Electron-deficient couplings
Potassium trifluoro(3-(methoxycarbonyl)phenyl)borate -CO2CH3 3 C8H7BF3KO3 N/A ~-135 Functional group compatibility

Notes:

  • †¹⁹F NMR shifts for trifluoroborate anions typically range between -135 to -140 ppm .
  • ‡Applications are extrapolated from analogous aryltrifluoroborates .
2.1 Electronic and Steric Effects
  • Comparatively, the nitro group (-NO2) in potassium trifluoro(3-nitrophenyl)borate withdraws electron density, reducing reactivity toward electrophiles .
  • Positional Isomerism : The 3-substituted methoxy derivative () exhibits distinct reactivity compared to its 4-substituted analog (), as para-substituents often allow better conjugation with the boron center.
2.3 Spectroscopic Profiles
  • ¹H NMR : The methoxymethoxy group would produce signals for the -OCH2O- methylene protons (δ ~4.8–5.2) and the terminal -OCH3 (δ ~3.3–3.5), distinct from simpler methoxy groups (δ ~3.7–3.8) .
  • ¹⁹F NMR: All compounds show a characteristic trifluoroborate signal near -135 ppm, with minor shifts depending on substituent electronic effects .
2.4 Stability and Handling

Potassium trifluoroborates are moisture-sensitive and typically stored under inert atmospheres at room temperature . Safety protocols include avoiding inhalation (H335 hazard) and skin contact (H315/H319) .

Biological Activity

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate (KTFMB) is an organoboron compound that has garnered attention in the field of organic synthesis due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

KTFMB features a trifluoroborate group and a methoxymethoxy-substituted phenyl moiety, contributing to its solubility and reactivity. The molecular formula is C8H9BF3KC_8H_9BF_3K, with a molecular weight of approximately 244.06 g/mol. The trifluoroborate group enhances the compound's stability and reactivity in various chemical environments, making it a versatile reagent in organic synthesis.

Synthesis Methods

The synthesis of KTFMB typically involves the reaction of boron reagents with methoxymethoxy-substituted phenyl compounds. Various methods have been reported, including:

  • Metal-Catalyzed Cross-Coupling Reactions : Utilizing potassium trifluoroborates in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds under mild conditions. These reactions are facilitated by transition metals such as palladium, which catalyze the coupling between aryl halides and boron nucleophiles .
  • Direct Borylation : KTFMB can also be synthesized through direct borylation of aryl bromides using potassium trifluoroborate salts, providing a straightforward approach to introduce boron functionalities into organic molecules .

Anticancer Properties

Recent studies have indicated that organoboron compounds, including KTFMB, may exhibit anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : KTFMB has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is attributed to the compound's ability to interfere with cellular signaling pathways that regulate cell division.
  • Apoptosis Induction : KTFMB promotes apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This property may enhance its potential as an anticancer agent .

Antimicrobial Activity

KTFMB has demonstrated antimicrobial properties against various bacterial strains. The presence of the trifluoroborate group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies have reported significant inhibitory effects on both gram-positive and gram-negative bacteria .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study investigated the effects of KTFMB on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy Testing : Another study evaluated KTFMB against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces cell cycle arrest and apoptosis in MCF-7 cells
Antimicrobial ActivityEffective against S. aureus and E. coli
Synthesis MethodMetal-catalyzed Suzuki-Miyaura coupling
Direct BorylationSimplified approach for introducing boron functionalities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.